molecular formula C14H14ClN5S B303602 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Katalognummer B303602
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: FSSCUMFKLXICMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is synthesized using a specific method that involves various chemical reactions. The mechanism of action, biochemical and physiological effects, and advantages and limitations of this compound make it an essential tool for laboratory experiments. In

Wirkmechanismus

The mechanism of action of 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the chelation of metal ions. The thiol group in the compound forms a coordination bond with the metal ion, resulting in the formation of a stable complex. This complex can be studied using various analytical techniques, such as UV-Vis spectroscopy, X-ray crystallography, and NMR spectroscopy.
Biochemical and Physiological Effects:
5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has no known biochemical or physiological effects. However, the compound can interact with metal ions in biological systems, which can have various effects on the organism.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its stability, ease of synthesis, and ability to form stable complexes with metal ions. However, the limitations of this compound include its potential toxicity and the need for proper handling and disposal.

Zukünftige Richtungen

There are several future directions for 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new analytical methods for the detection and quantification of metal ions in various samples. Another direction is the synthesis of new compounds using this compound as a starting material. Additionally, the use of this compound in the development of new pharmaceuticals and materials is an area of interest for future research.

Synthesemethoden

The synthesis of 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves several chemical reactions. The first step involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with 4-methylphenyl hydrazine to produce 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-methylphenylhydrazine. The second step involves the reaction of the intermediate product with thiourea to produce the final product, 5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Wissenschaftliche Forschungsanwendungen

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has various scientific research applications. It is used as a ligand in coordination chemistry, which involves the study of the interaction between metal ions and ligands. This compound is also used in the synthesis of other compounds, such as heterocyclic compounds and pharmaceuticals. Furthermore, this compound is used in the development of analytical methods for the detection and quantification of metals in various samples.

Eigenschaften

Produktname

5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Molekularformel

C14H14ClN5S

Molekulargewicht

319.8 g/mol

IUPAC-Name

3-(4-chloro-2,5-dimethylpyrazol-3-yl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H14ClN5S/c1-8-4-6-10(7-5-8)20-13(16-17-14(20)21)12-11(15)9(2)18-19(12)3/h4-7H,1-3H3,(H,17,21)

InChI-Schlüssel

FSSCUMFKLXICMY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C(=NN3C)C)Cl

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C(=NN3C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.